Colesevelam

描述

Colesevelam is a bile acid sequestrant used primarily to lower low-density lipoprotein cholesterol (LDL-C) in patients with hyperlipidemia and to improve glycemic control in adults with type 2 diabetes mellitus . It is marketed under various brand names, including Welchol and Cholestagel . This compound works by binding bile acids in the intestine, preventing their reabsorption, and promoting their excretion .

作用机制

Target of Action

Colesevelam is a bile acid sequestrant . Its primary targets are the bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

This compound works by binding to bile acids in the intestine . This binding action reduces the amount of bile acids that are returned to the liver via enterohepatic circulation . By removing these bile acids, this compound helps to lower blood cholesterol .

Biochemical Pathways

The binding of this compound to bile acids in the intestine disrupts the enterohepatic circulation of bile acids . This disruption leads to a decrease in the overall pool of bile acids. The liver responds to this decrease by converting more cholesterol into bile acids, which results in a reduction of the level of cholesterol in the blood .

Pharmacokinetics

It is excreted through the intestines only .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and certain fatty substances in the blood . This is achieved through the binding and removal of bile acids from the intestine, leading to a decrease in the overall pool of bile acids and an increase in the conversion of cholesterol into bile acids in the liver .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, this compound is used with exercise and diet changes (restriction of cholesterol and fat intake) to reduce the amount of cholesterol and certain fatty substances in the blood . Therefore, the patient’s diet and level of physical activity can significantly influence the compound’s action and efficacy . Furthermore, the drug’s action may also be affected by the presence of other medications, as this compound is known to interact with certain drugs .

生化分析

Biochemical Properties

Colesevelam plays a crucial role in biochemical reactions by binding to bile acids in the intestine. This binding reduces the enterohepatic circulation of bile acids, leading to increased conversion of cholesterol to bile acids in the liver. This compound interacts with bile acids such as cholic acid and chenodeoxycholic acid, forming insoluble complexes that are excreted in the feces. This interaction is non-covalent and relies on ionic bonds between the positively charged this compound and the negatively charged bile acids .

Cellular Effects

This compound affects various types of cells and cellular processes. In hepatocytes, it increases the expression of cholesterol 7 alpha-hydroxylase, an enzyme involved in bile acid synthesis. This upregulation enhances the conversion of cholesterol to bile acids, reducing intracellular cholesterol levels. This compound also influences enterocytes by binding to bile acids in the intestinal lumen, preventing their reabsorption and promoting their excretion. This process can affect cell signaling pathways related to lipid metabolism and cholesterol homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bile acids in the intestine. This compound’s positively charged polymer structure allows it to form ionic bonds with negatively charged bile acids, creating insoluble complexes that are excreted in the feces. This binding reduces the reabsorption of bile acids, leading to increased conversion of cholesterol to bile acids in the liver. Additionally, this compound may indirectly influence gene expression by altering the levels of bile acids that act as signaling molecules in various metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, this compound may cause gastrointestinal disturbances such as bloating and constipation. In some cases, high doses of this compound have been associated with reduced absorption of fat-soluble vitamins, highlighting the importance of monitoring dosage levels to avoid potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to bile acid synthesis and cholesterol metabolism. By binding to bile acids in the intestine, this compound reduces their reabsorption and promotes their excretion. This reduction in bile acid reabsorption leads to increased conversion of cholesterol to bile acids in the liver, thereby lowering cholesterol levels. This compound interacts with enzymes such as cholesterol 7 alpha-hydroxylase, which plays a key role in the conversion of cholesterol to bile acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily in the gastrointestinal tract. It binds to bile acids in the intestinal lumen, forming insoluble complexes that are excreted in the feces. This compound does not undergo significant systemic absorption, and its effects are localized to the gastrointestinal tract. This localized action minimizes the potential for systemic side effects and ensures that this compound’s primary effects are on bile acid metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the intestinal lumen, where it binds to bile acids. This compound does not enter cells or tissues beyond the gastrointestinal tract, and its activity is confined to the intestinal lumen. This localization is crucial for its function as a bile acid sequestrant, as it allows this compound to effectively bind to and sequester bile acids, preventing their reabsorption and promoting their excretion .

准备方法

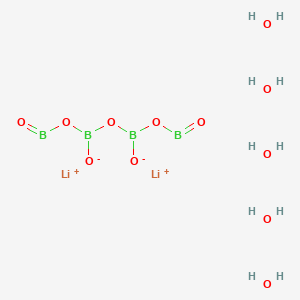

Synthetic Routes and Reaction Conditions: Colesevelam is synthesized by crosslinking polyallylamine with epichlorohydrin, followed by modification with bromodecane and (6-bromohexyl)trimethylammonium bromide . The bromide ions are then replaced with chloride ions during the washing process .

Industrial Production Methods: The industrial preparation of this compound hydrochloride involves the alkylation of sevelamer hydrochloride using 6-bromohexyltrimethyl ammonium bromide . Another method includes using dried this compound and a source of chloride ion, such as hydrogen chloride gas or hydrochloride salt of a suitable amine .

化学反应分析

Types of Reactions: Colesevelam primarily undergoes substitution reactions due to its structure as a bile acid sequestrant . It does not undergo significant oxidation or reduction reactions as it is not absorbed or metabolized in the body .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as epichlorohydrin, bromodecane, and (6-bromohexyl)trimethylammonium bromide . The reactions are typically carried out under controlled conditions to ensure the formation of the desired polymeric structure .

Major Products Formed: The major product formed from these reactions is this compound hydrochloride, a crosslinked polyallylamine polymer with bile acid-binding properties .

科学研究应用

Colesevelam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is studied for its unique polymeric structure and its ability to bind bile acids.

Biology: It is used to investigate the role of bile acids in various biological processes and diseases.

Medicine: this compound is used to treat hyperlipidemia and type 2 diabetes mellitus.

相似化合物的比较

Cholestyramine: Another bile acid sequestrant used to lower cholesterol levels.

Colestipol: Similar to cholestyramine, it is used to treat hyperlipidemia by binding bile acids in the intestine.

Comparison: Colesevelam is unique among bile acid sequestrants due to its high capacity for bile acid binding and its ability to improve glycemic control in patients with type 2 diabetes mellitus . Unlike cholestyramine and colestipol, this compound has a lower potential for systemic metabolic drug-drug interactions, making it a safer option for patients with multiple medications .

属性

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZNRDSPNOAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H67Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182815-44-7, 182815-43-6 | |

| Record name | Colesevelam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colesevelam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,7aR)-3-isopropyl-3a,4,7,7a-tetrahydrobenzo[d]isoxazole](/img/structure/B1170292.png)